molecular formula C11H17NOS B8436915 3-(4-Hydroxybutylsulfanyl)benzylamine

3-(4-Hydroxybutylsulfanyl)benzylamine

Cat. No. B8436915
M. Wt: 211.33 g/mol
InChI Key: QXAOBXPKGGRQNL-UHFFFAOYSA-N
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Patent
US07547680B2

Procedure details

Lithium aluminum hydride (0.20 g) was suspended in tetrahydrofuran (15 mL). To the mixture was added 3-(4-acetoxy-butylsulfanyl)benzonitrile (0.75 g) under ice-cooling. The mixture was stirred at 60° C. for 2 hours, and the mixture was cooled under ice-cooling. To the reaction mixture were added dropwise ethanol and water successively, and then added diethyl ether. To the reaction mixture was added anhydrous sodium sulfate, and the insoluble material was removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (0.22 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
3-(4-acetoxy-butylsulfanyl)benzonitrile
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[C:19]#[N:20])(=O)C.C(O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.C(OCC)C.O>[OH:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH2:19][NH2:20] |f:0.1.2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
3-(4-acetoxy-butylsulfanyl)benzonitrile
Quantity
0.75 g
Type
reactant
Smiles
C(C)(=O)OCCCCSC=1C=C(C#N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCCCSC=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.